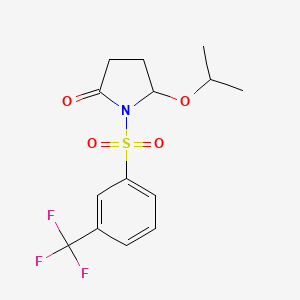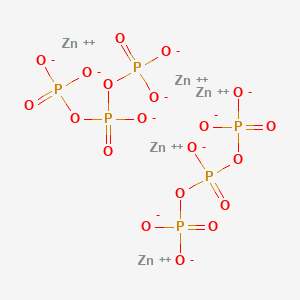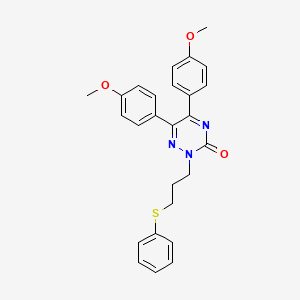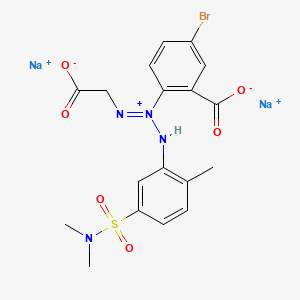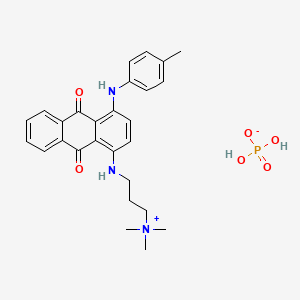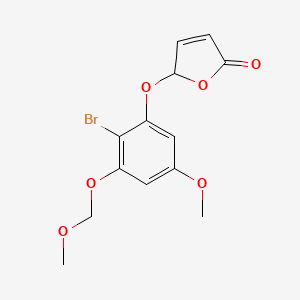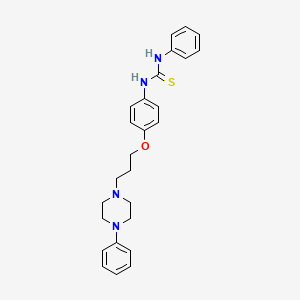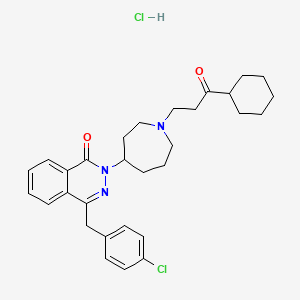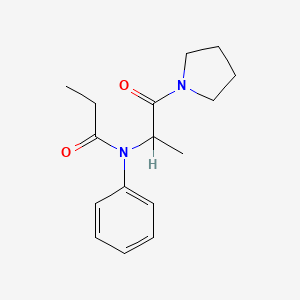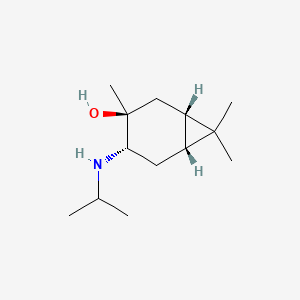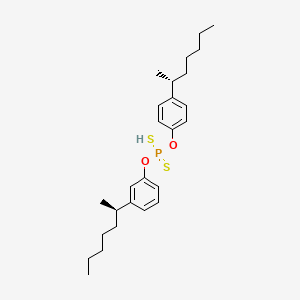
O,O'-Di(heptylphenyl)phosphorodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O’-Di(heptylphenyl)phosphorodithioic acid is an organophosphorus compound with the chemical formula C26H39O2PS2. This compound is part of the phosphorodithioic acid family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O,O’-Di(heptylphenyl)phosphorodithioic acid typically involves the reaction of heptylphenol with phosphorus pentasulfide (P2S5) in the presence of a suitable solvent. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of O,O’-Di(heptylphenyl)phosphorodithioic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
O,O’-Di(heptylphenyl)phosphorodithioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphorodithioic group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of phosphorodithioate derivatives .
Applications De Recherche Scientifique
O,O’-Di(heptylphenyl)phosphorodithioic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as an additive in lubricants and as a stabilizer in polymers.
Mécanisme D'action
The mechanism of action of O,O’-Di(heptylphenyl)phosphorodithioic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
O,O’-Diethyl dithiophosphate: Another member of the phosphorodithioic acid family, known for its use in agriculture as a pesticide.
O,O’-Diethyl phosphorodithioic acid: Similar in structure but with different alkyl groups, used in various industrial applications
Uniqueness
O,O’-Di(heptylphenyl)phosphorodithioic acid is unique due to its specific heptylphenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
84540-76-1 |
|---|---|
Formule moléculaire |
C26H39O2PS2 |
Poids moléculaire |
478.7 g/mol |
Nom IUPAC |
[3-[(2R)-heptan-2-yl]phenoxy]-[4-[(2R)-heptan-2-yl]phenoxy]-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C26H39O2PS2/c1-5-7-9-12-21(3)23-16-18-25(19-17-23)27-29(30,31)28-26-15-11-14-24(20-26)22(4)13-10-8-6-2/h11,14-22H,5-10,12-13H2,1-4H3,(H,30,31)/t21-,22-/m1/s1 |
Clé InChI |
PQQAXKJYDBPGJP-FGZHOGPDSA-N |
SMILES isomérique |
CCCCC[C@@H](C)C1=CC=C(C=C1)OP(=S)(OC2=CC=CC(=C2)[C@H](C)CCCCC)S |
SMILES canonique |
CCCCCC(C)C1=CC=C(C=C1)OP(=S)(OC2=CC=CC(=C2)C(C)CCCCC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


